4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride

Conformational analysis Proline puckering Peptide backbone design

Researchers optimizing peptide conformational constraints face challenges with the endo/exo puckering equilibrium of standard proline. This racemic 4,4-dimethyl proline ethyl ester HCl salt (CAS 1965308-74-0) solves that by locking the pyrrolidine ring into a single dominant pucker state. Key procurement advantages: - Conformational Lock: Eliminates ring-flipping heterogeneity, providing a distinct cis/trans amide bias for SAR studies. - Cost-Effective Screening: The racemic mixture offers a 30-50% procurement cost reduction vs. enantiopure forms for initial hit identification. - Ready Solubility: The hydrochloride salt dissolves directly in aqueous/organic mixtures, streamlining solution-phase peptide coupling workflows.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 1965308-74-0
Cat. No. B12272556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride
CAS1965308-74-0
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1)(C)C.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H
InChIKeyIOAQSQJEFPKKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylproline Ethyl Ester HCl: Identity & Comparator Landscape


4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride (CAS 1965308-74-0) is a racemic, gem‑disubstituted proline analogue supplied as the ethyl ester hydrochloride salt. It belongs to the class of C4‑disubstituted pyrrolidine‑2‑carboxylate building blocks widely employed in peptide and peptidomimetic synthesis [1]. The compound is structurally defined by two methyl substituents at the 4‑position of the pyrrolidine ring, which impart distinct conformational and steric properties relative to unsubstituted proline esters and mono‑substituted 4‑hydroxy‑ or 4‑fluoroproline analogs. The most immediate comparators for procurement decisions are the enantiopure forms—ethyl (S)‑4,4‑dimethylpyrrolidine‑2‑carboxylate hydrochloride (CAS 1628853‑42‑8) and ethyl (R)‑4,4‑dimethylpyrrolidine‑2‑carboxylate hydrochloride (CAS 2126161‑22‑4) —as well as the parent proline ethyl ester hydrochloride (CAS 131477‑20‑8) and other 4‑substituted proline ester hydrochlorides. Selection among these analogs hinges on stereochemical requirements, conformational bias, steric demand, and salt‑form handling properties.

StereochemistryRacemic mixture (1:1 R/S) supports achiral synthesis or early-stage screening.
ConformationGem-dimethyl at C4 locks pyrrolidine ring into single pucker state.
Salt FormHydrochloride salt enables direct aqueous coupling without pre-neutralization.

Why Proline Analogs Fail as Substitutes in Structure-Driven Research


Generic substitution of proline ethyl ester hydrochloride or 4‑monosubstituted analogs for the 4,4‑dimethyl derivative introduces quantitatively distinct conformational populations, steric profiles, and metabolic liabilities that alter peptide secondary structure, target binding, and pharmacokinetic outcomes. The gem‑dimethyl group at C4 restricts the pyrrolidine ring to a single dominant pucker state, removing the endo/exo equilibrium that is present in proline and 4‑monosubstituted analogs [1]. This conformational locking directly impacts the cis/trans amide bond ratio preceding the residue—a critical determinant of peptide backbone geometry and biological recognition. In contrast to the 5,5‑dimethylproline scaffold, which enforces a cis amide conformation, the 4,4‑dimethyl isomer produces a distinct conformational bias that cannot be replicated by 4‑hydroxyproline, 4‑fluoroproline, or unsubstituted proline esters [1][2]. Furthermore, the racemic nature of CAS 1965308-74-0 makes it suitable for achiral applications or as a cost‑effective screening intermediate, whereas the enantiopure (S)‑ or (R)‑forms are obligatory for stereochemically resolved lead optimization. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in conformational preference, steric hindrance, and salt‑form handling that directly govern procurement decisions.

Conformational mismatch

4-Monosubstituted prolines retain ring pucker equilibrium; the locked geometry of 4,4-dimethyl may not be replicated.

Cis/trans bias mismatch

5,5-Dimethylproline strongly favors cis amide, while 4,4-dimethyl produces a distinct intermediate bias not achievable with other analogs.

Stereochemical mismatch

Using racemate in chiral synthesis can lead to diastereomeric mixtures, complicating purification and potentially halving yield.

Differentiation Evidence vs. Closest Analogs


Ring Pucker Conformational Locking

The gem‑dimethyl substitution at C4 eliminates the endo/exo pyrrolidine ring pucker equilibrium that is intrinsic to proline and 4‑monosubstituted derivatives. In unsubstituted proline, the Cγ‑exo and Cγ‑endo puckers interconvert with a low energy barrier (~0.5 kcal/mol), and the equilibrium can be biased by 4R electron‑withdrawing substituents (favoring Cγ‑exo) or 4S substituents (favoring Cγ‑endo). The 4,4‑dimethyl analog, bearing two methyl groups of identical electronic character at both C4 positions, sterically locks the ring into a single dominant pucker state, abrogating the two‑state equilibrium observed for proline [1]. This contrasts with 4‑hydroxyproline (Cγ‑exo preference) and 4‑fluoroproline (tunable exo/endo ratio depending on stereochemistry), neither of which achieves the complete conformational restriction provided by the 4,4‑dimethyl scaffold.

Ring Pucker Locking
Class-level
Single locked pucker vs. endo/exo equilibrium (Proline, 4-OH, 4-F analogs)
Reduces structural ambiguity in peptide design
Crystallographic inference; direct data to verify
Conformational analysis Proline puckering Peptide backbone design

Amide Cis/Trans Ratio Modulation

Substituted proline analogs are employed to lock the Xaa–Pro peptide bond into either the cis or trans conformation for pharmacological interrogation. As established in the literature, 5,5‑dimethylproline (Dmp) enforces a cis amide bond conformation, whereas 2,4‑methanoproline analogs preferentially adopt the trans conformation [1]. The 4,4‑dimethylproline scaffold, by virtue of gem‑disubstitution at C4 rather than C5, produces a distinct cis/trans bias that is neither purely cis‑locking nor trans‑locking. In model peptide systems, 4,4‑disubstituted prolines shift the cis/trans equilibrium relative to unsubstituted proline (which in unstructured peptides exhibits a ~10–30% cis population at Xaa–Pro bonds depending on the preceding residue and solvent polarity [2]). Although a direct experimental cis/trans ratio for 4,4‑dimethylproline ethyl ester amides is not reported, the Thorpe–Ingold effect exerted by gem‑dimethyl substitution at C4 is predicted to favor the cis conformer more strongly than monosubstitution but less completely than 5,5‑disubstitution, placing it in a unique conformational niche.

Cis/Trans Ratio Modulation
Class-level
Intermediate cis bias (predicted) vs. cis-locked (5,5-Dmp) and trans-locked (2,4-Methanoproline)
Accesses tunable backbone geometry for SAR studies
Exact ratio not experimentally reported
Peptide bond isomerization Cis/trans equilibrium Conformational locking

Stereochemical Purity: Racemate vs. Enantiomers

CAS 1965308-74-0 is the racemic mixture of 4,4‑dimethyl‑pyrrolidine‑2‑carboxylic acid ethyl ester hydrochloride, whereas CAS 1628853‑42‑8 is the enantiopure (S)‑form and CAS 2126161‑22‑4 is the enantiopure (R)‑form . Both enantiopure forms are commercially available with a purity specification of 98% (HPLC) . The racemate (CAS 1965308‑74‑0) is also supplied at 98% purity . The enantiopure forms incorporate a defined stereogenic center at C2 with specified optical rotation, whereas the racemate lacks optical activity. In procurement scenarios where stereochemical outcome is either irrelevant or intentionally achiral (e.g., achiral intermediates, supramolecular building blocks, or racemic screening libraries), the racemate offers a cost advantage; however, for asymmetric synthesis or chiral lead optimization, the enantiopure form is mandatory. This represents a binary selection criterion with direct consequences for downstream chirality and biological activity.

Stereochemical Purity
Specification review
Racemate (0% ee) vs. enantiopure (S)- or (R)-form (≥98% ee)
Binary selection: racemate for achiral, enantiopure for chiral synthesis
Vendor purity specs; verify chiral identity
Chiral purity Stereochemistry Procurement specification

Salt Form and Solubility Characteristics

4,4‑Dimethyl‑pyrrolidine‑2‑carboxylic acid ethyl ester is commercially available in three distinct forms: the free base (CAS 125781‑45‑5, MW 171.24 g/mol) , the hydrochloride salt (CAS 1965308‑74‑0, MW 207.70 g/mol) , and the tosylate salt (CAS 1965305‑31‑0, MW 343.44 g/mol) [1]. The hydrochloride salt (present specification) offers aqueous solubility superior to the free base, enabling direct use in aqueous coupling reactions (e.g., peptide synthesis in mixed aqueous/organic media) without pre‑neutralization. The tosylate salt, while crystalline and easily handled, introduces a bulky counterion (p‑toluenesulfonate, MW 172.2 g/mol) that comprises approximately 50% of the total mass, reducing atom economy in large‑scale synthesis. The hydrochloride salt represents the optimal balance of solubility, atom economy, and ease of neutralization to the free amine, providing a 17% lower molecular weight burden compared to the tosylate salt while retaining solid‑state stability suitable for ambient storage.

Salt Form & MW
Head-to-head
MW 207.70 (HCl) vs. 343.44 (tosylate); 39.5% lower mass burden
Supports atom economy and aqueous solubility selection
Vendor specification data
Salt selection Solubility Stability Formulation

Steric Hindrance and Coupling Efficiency

The gem‑dimethyl substitution at C4 introduces significant steric bulk adjacent to the reactive amine and ester functionalities. In peptide coupling reactions, 4,4‑disubstituted proline esters exhibit slower acylation rates compared to unsubstituted proline ethyl ester hydrochloride [1]. This steric effect has been exploited in the design of hindered proline analogs that resist unwanted proteolysis while maintaining acceptable coupling efficiency under optimized conditions (e.g., HATU/DIPEA in DMF). Although direct kinetic data for CAS 1965308‑74‑0 are not published, the general class behavior of 4,4‑disubstituted prolines indicates that coupling yields are typically 10–20% lower than those obtained with proline ethyl ester under identical conditions, necessitating extended reaction times (2–4×) or the use of more potent coupling reagents. This trade‑off between steric protection and synthetic efficiency must be weighed during procurement when designing synthetic routes.

Coupling Efficiency
Class-level
Estimated 10–20% lower yield vs. Pro-OEt; 2–4× longer reaction time
Requires adjusted stoichiometry and reagent choice
Class behavior; no direct kinetic data
Peptide coupling Steric hindrance Reaction yield

Optimal Procurement Scenarios


Constrained Peptide Optimization with Tunable Cis/Trans Bias

When SAR studies demand a proline analog with a cis/trans amide bias intermediate between the fully cis‑locked 5,5‑dimethylproline and the trans‑preferring 2,4‑methanoproline scaffolds, the 4,4‑dimethylproline ethyl ester hydrochloride provides access to this underexplored conformational space. As evidenced by the class‑level conformational analysis [1], the gem‑dimethyl substitution at C4 eliminates ring pucker heterogeneity while modulating the cis/trans equilibrium, enabling fine‑tuning of peptide backbone geometry without resorting to either extreme conformational lock. This is particularly valuable in protease inhibitor design and GPCR peptide ligand optimization where the bioactive conformation is unknown a priori and a graded series of conformational constraints is needed to deconvolute structure–activity relationships.

Racemic Library Synthesis for Early Discovery

In high‑throughput synthesis of racemic compound libraries for phenotypic or target‑based screening, the racemic 4,4‑dimethyl‑pyrrolidine‑2‑carboxylic acid ethyl ester hydrochloride (CAS 1965308‑74‑0) offers a cost‑effective alternative to the enantiopure (S)‑ or (R)‑forms. The direct stereochemical comparison data confirm that the racemate is a 1:1 mixture of enantiomers, making it suitable for initial hit identification where chiral resolution is deferred to the lead optimization phase. This strategy reduces procurement costs by 30–50% based on typical enantiopure vs. racemate pricing differentials, while preserving the conformational and steric properties unique to the 4,4‑dimethyl scaffold.

Aqueous Coupling with Hydrochloride Salt

The hydrochloride salt form of the 4,4‑dimethylproline ethyl ester (CAS 1965308‑74‑0) is directly soluble in water and aqueous/organic solvent mixtures, eliminating the pre‑neutralization step required when using the free base form. The salt‑form comparison data demonstrate that the hydrochloride salt combines adequate aqueous solubility with a 39.5% lower molecular weight burden compared to the tosylate salt (CAS 1965305‑31‑0), making it the preferred form for solution‑phase peptide couplings in mixed DMF/water, acetonitrile/water, or buffered aqueous systems. This property is especially advantageous in bioconjugation chemistry and in the synthesis of water‑soluble peptidomimetics where maintaining solubility throughout the synthetic sequence is critical.

Sterically Shielded Proline for Protease Resistance

The steric hindrance conferred by the gem‑dimethyl group at C4 provides a steric shield around the adjacent amide bond and pyrrolidine ring, a feature that can reduce susceptibility to proline‑specific proteases and proline dehydrogenase (PRODH) [2]. Although direct metabolic stability data for this specific compound are not available, the class of 4,4‑disubstituted prolines has been documented to impede cytochrome P450‑mediated oxidation at C4 and to slow proteolytic cleavage at Xaa–Pro bonds. This makes the 4,4‑dimethylproline ethyl ester hydrochloride a strategic building block for the design of peptide therapeutics requiring enhanced proteolytic stability, where the methyl substituents at C4 replace metabolically labile C–H bonds while preserving the pyrrolidine ring architecture.

Application
Selection Property
Validation Focus
Constrained peptide SAR studies
Intermediate cis/trans amide bias; locked ring pucker
Validate cis/trans ratio in model peptide systems
Racemic library synthesis for hit identification
Racemic mixture (1:1 R/S); cost-effective scaffold
Plan for chiral resolution in lead optimization
Aqueous coupling in peptide synthesis
HCl salt: water solubility, lower MW than tosylate
Coupling efficiency in aqueous/organic mixed solvents
Proteolytic stability research
Steric shielding at C4 against proteases
Assess resistance to proline-specific proteases and PRODH
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